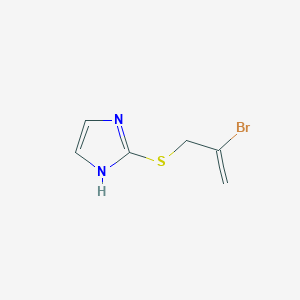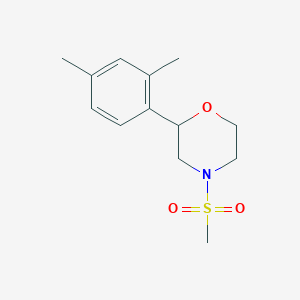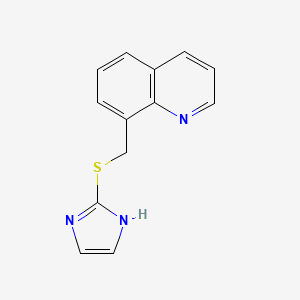![molecular formula C10H16ClN3O B7591925 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system plays a critical role in the regulation of stress responses, and dysregulation of this system has been implicated in the development of anxiety and mood disorders. CP-154,526 has been extensively studied as a potential therapeutic agent for these disorders, as well as for other conditions such as addiction and pain.
Mécanisme D'action
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol acts as a competitive antagonist of the CRF1 receptor, blocking the binding of CRF and preventing downstream signaling pathways. The CRF system is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. By blocking CRF1, 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol can modulate the HPA axis and reduce the physiological and behavioral responses to stress.
Biochemical and physiological effects:
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce anxiety-like behavior and increase exploratory behavior, as well as to increase social interaction and reduce aggression. 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol has also been shown to reduce drug-seeking behavior and withdrawal symptoms in addiction models, as well as to reduce pain sensitivity in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol is its high selectivity for the CRF1 receptor, which allows for specific modulation of the CRF system without affecting other neurotransmitter systems. However, one limitation is that 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol has a relatively short half-life and requires frequent dosing in animal studies. Additionally, the effects of 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol may vary depending on the species and strain of animal used, as well as the specific experimental paradigm.
Orientations Futures
There are several potential future directions for research on 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol. One area of interest is the development of more potent and selective CRF1 antagonists, which could have improved therapeutic potential for anxiety, mood, and addiction disorders. Another direction is the investigation of the role of CRF in other physiological and pathological processes, such as inflammation and immune function. Finally, there is interest in exploring the potential of 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol as a tool for understanding the neural circuits and molecular mechanisms underlying stress-related disorders.
Méthodes De Synthèse
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol can be synthesized using a multi-step process involving the reaction of 6-chloropyrazine-2-carboxylic acid with 4-methylpentan-1-ol in the presence of various reagents and catalysts. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol has been widely used in scientific research to investigate the role of the CRF system in various physiological and pathological processes. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as to reduce drug-seeking behavior and withdrawal symptoms in addiction models. 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol has also been studied in the context of pain management, as CRF has been implicated in the modulation of pain perception.
Propriétés
IUPAC Name |
2-[(6-chloropyrazin-2-yl)amino]-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-7(2)3-8(6-15)13-10-5-12-4-9(11)14-10/h4-5,7-8,15H,3,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFWWKJFGBYPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)



![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)